molecular formula C17H13N3O3S2 B2972010 N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1170933-50-2

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2972010
CAS RN: 1170933-50-2
M. Wt: 371.43
InChI Key: RGCIUWGWGVJMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Antitumor Activity

A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, demonstrating considerable anticancer activity against some cancer cell lines. The derivatives were designed by integrating different heterocyclic ring systems, showcasing the structural versatility and potential therapeutic applications of compounds related to N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide in oncology research (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Rezki (2016) reported on the synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus. The study highlights the significant antimicrobial activity of these compounds against various bacterial and fungal strains, indicating the potential of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives in developing new antimicrobial agents (Rezki, 2016).

Heterocyclic Chemistry Applications

The versatility of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide in heterocyclic chemistry is further evidenced by the work of Schmeyers and Kaupp (2002), who explored thioureido-acetamides as starting materials for various heterocyclic syntheses. Their research underscores the compound's utility in generating diverse heterocycles through one-pot cascade reactions, showcasing its importance in the field of chemical synthesis (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-24-12-7-4-8-13-15(12)19-16(25-13)18-14(21)9-20-10-5-2-3-6-11(10)23-17(20)22/h2-8H,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCIUWGWGVJMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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